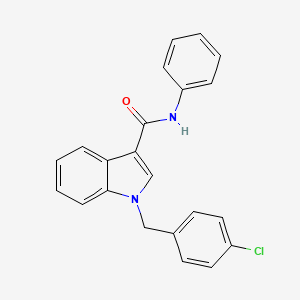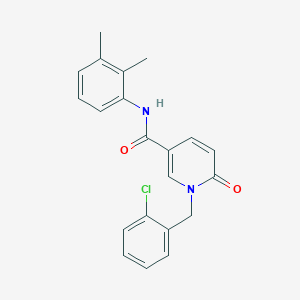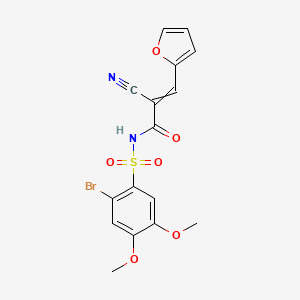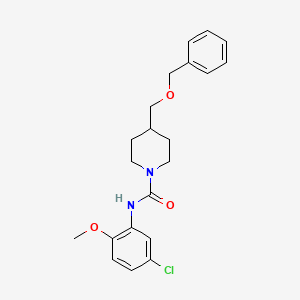
1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide” is a complex organic compound. It contains an indole core, which is a common structure in many natural and synthetic compounds . The compound also has a carboxamide group attached to the indole ring, a phenyl group, and a 4-chlorobenzyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an indole with a suitable benzyl chloride in the presence of a base . The exact synthesis process for this specific compound could not be found in the available literature.Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and various spectroscopic methods . These techniques allow for the identification of the positions of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the indole ring or the functional groups attached to it . The exact chemical reactions that “1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide” can undergo are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Optimization of Chemical Functionalities for CB1 Receptor Modulation
A study by Khurana et al. (2014) explored the structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). It identified key factors influencing binding affinity and cooperativity, leading to the discovery of potent CB1 allosteric modulators. This highlights the compound's potential application in designing CB1 receptor modulators with therapeutic implications (Khurana et al., 2014).
Synthetic Approaches for Functionalized Indoles
Grant et al. (2011) detailed synthetic strategies for creating diversely functionalized indoles, relevant to medicinal chemistry research. The methodologies provide scalable routes for synthesizing indole derivatives, offering a foundation for the synthesis of compounds like 1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide and their further elaboration in drug discovery efforts (Grant et al., 2011).
Molecular Structure and Analysis
Research by Geetha et al. (2019) focused on synthesizing and analyzing the structure of a closely related indole derivative. The study provided insights into molecular packing, intermolecular interactions, and electronic properties through DFT calculations, which are crucial for understanding the physicochemical properties and potential biological activities of such compounds (Geetha et al., 2019).
Anti-tuberculosis and Anticancer Activity
Mahanthesha et al. (2022) synthesized a series of indole derivatives demonstrating significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. This underscores the potential of indole carboxamide derivatives in therapeutic applications, including the treatment of tuberculosis and cancer (Mahanthesha et al., 2022).
Ring-opening Polymerization Catalyst
Koeller et al. (2009) reported the use of an indole derivative as an efficient catalyst for the ring-opening polymerization of l-lactide. This application demonstrates the compound's utility beyond medicinal chemistry, extending to materials science for the synthesis of biodegradable polymers (Koeller et al., 2009).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-17-12-10-16(11-13-17)14-25-15-20(19-8-4-5-9-21(19)25)22(26)24-18-6-2-1-3-7-18/h1-13,15H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFMJUSKTXSDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)


![4-{[(4-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2607907.png)




![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)